2-Methyl-2-(3-methylbenzyl)-butan-1-ol
Description
2-Methyl-2-(3-methylbenzyl)-butan-1-ol is a branched primary alcohol characterized by a tertiary carbon bearing a 3-methylbenzyl group and a hydroxyl group at the terminal position. The presence of a bulky 3-methylbenzyl substituent suggests increased molecular weight (estimated ~192 g/mol) and steric hindrance compared to simpler alcohols. Its synthesis likely involves alkylation or benzylation reactions similar to those in , where 3-methylbenzoyl derivatives are used to introduce aromatic groups . The compound’s primary alcohol group implies reactivity typical of primary alcohols, such as oxidation to carboxylic acids or esterification, though steric effects may modulate reaction rates.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-methyl-2-[(3-methylphenyl)methyl]butan-1-ol |
InChI |
InChI=1S/C13H20O/c1-4-13(3,10-14)9-12-7-5-6-11(2)8-12/h5-8,14H,4,9-10H2,1-3H3 |
InChI Key |
GAIZONKUJIZLJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CC=CC(=C1)C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 2-methyl-2-(3-methylbenzyl)-butan-1-ol with structurally related alcohols:
Key Observations:
- Boiling Points : The target compound’s higher molecular weight and aromatic substituent result in a significantly elevated boiling point compared to simpler branched alcohols. For example, 3-methylbutan-1-ol (132°C) and 2-methylpropan-1-ol (108°C) have lower boiling points due to smaller size and lack of aromaticity .
- Solubility : The hydrophobic 3-methylbenzyl group reduces water solubility compared to unbranched alcohols like propan-1-ol (fully miscible) .
Chemical Reactivity
- Oxidation : Primary alcohols typically oxidize to carboxylic acids. However, steric hindrance from the benzyl group in the target compound may slow oxidation kinetics, akin to hindered alcohols like 2,2-dimethylpropan-1-ol .
- Esterification : The primary hydroxyl group facilitates esterification, but bulky substituents may reduce reaction efficiency compared to less hindered analogs like 3-methylbutan-1-ol .
- Biological Activity: highlights that branched alcohols (e.g., 2-methylpropan-1-ol) are volatile organic compounds (VOCs) produced by Malassezia species.
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